molecular formula C7H9NOS B2442626 6-(ethylthio)pyridin-2(1H)-one CAS No. 18108-78-6

6-(ethylthio)pyridin-2(1H)-one

Cat. No.: B2442626
CAS No.: 18108-78-6
M. Wt: 155.22
InChI Key: WLYGBYLGEZJBEU-UHFFFAOYSA-N
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Description

6-(Ethylthio)pyridin-2(1H)-one is a heterocyclic compound containing a pyridine ring substituted with an ethylthio group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylthio)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.

Another approach involves the cyclization of an appropriate precursor, such as 2-mercaptoacetophenone, with an ethylating agent like ethyl iodide. This reaction can be catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, amines, thiols; reactions often occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

6-(Ethylthio)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(ethylthio)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The ethylthio and keto groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylthio)pyridin-2(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.

    6-(Phenylthio)pyridin-2(1H)-one: Contains a phenylthio group, offering different steric and electronic properties.

    2-Mercaptopyridine: Lacks the keto group, providing different reactivity and applications.

Uniqueness

6-(Ethylthio)pyridin-2(1H)-one is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

6-ethylsulfanyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-10-7-5-3-4-6(9)8-7/h3-5H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYGBYLGEZJBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-78-6
Record name 6-(ethylthio)pyridin-2(1H)-one
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